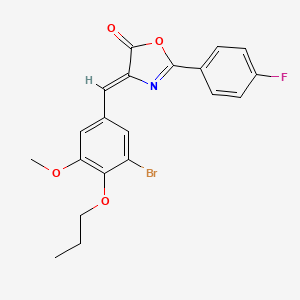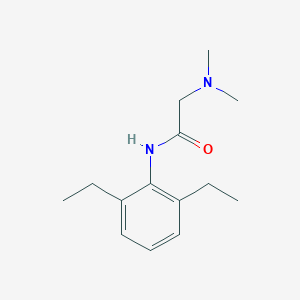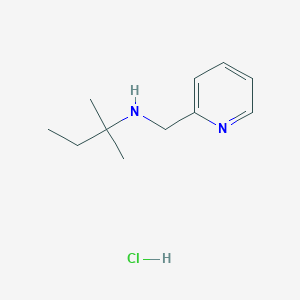![molecular formula C17H16ClF2N3O B4565432 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER](/img/structure/B4565432.png)
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER
Overview
Description
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a chlorodifluoromethyl group, an ethyl group, and a methyl group attached to a pyrazolopyridine core, further connected to a phenyl methyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.
Introduction of the chlorodifluoromethyl group: This step may involve the use of chlorodifluoromethane and a catalyst to introduce the chlorodifluoromethyl group onto the pyrazolopyridine core.
Attachment of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using ethyl and methyl halides in the presence of a base.
Formation of the phenyl methyl ether moiety: This step involves the reaction of the pyrazolopyridine intermediate with a phenol derivative under suitable conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification processes: Implementing methods such as crystallization, distillation, or chromatography to purify the final product.
Quality control: Ensuring the consistency and purity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chlorodifluoromethyl group can undergo substitution reactions with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENOL
- 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL ETHYL ETHER
Uniqueness
The uniqueness of 4-{4-[CHLORO(DIFLUORO)METHYL]-1-ETHYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL}PHENYL METHYL ETHER lies in its specific structural features, such as the presence of the chlorodifluoromethyl group and the phenyl methyl ether moiety. These features may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]-1-ethyl-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3O/c1-4-23-16-15(10(2)22-23)13(17(18,19)20)9-14(21-16)11-5-7-12(24-3)8-6-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQROUNSFIIMQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4565351.png)

![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4565376.png)
![N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4565380.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4565381.png)
![3-(4-bromophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4565387.png)
![7-Tert-butyl-2,4,6-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B4565395.png)
![[4-(4-FLUOROBENZYL)PIPERAZINO][3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL]METHANONE](/img/structure/B4565413.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4565419.png)

![N-(2-fluorophenyl)-2-[5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4565426.png)
![2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonate](/img/structure/B4565451.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4565455.png)

